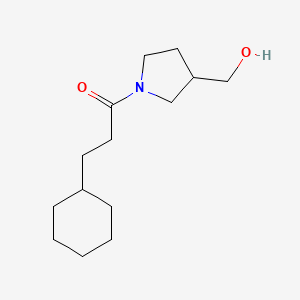

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

Description

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a propan-1-one derivative featuring a cyclohexyl group at the 3-position and a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position.

Properties

IUPAC Name |

3-cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c16-11-13-8-9-15(10-13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGENFSXXIKPHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly as a beta-3 adrenergic receptor agonist. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a cyclohexyl group, a hydroxymethyl pyrrolidine moiety, and a propanone functional group. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one acts primarily as an agonist for beta-3 adrenergic receptors. Beta-3 receptors are involved in various physiological processes, including lipolysis and thermogenesis in adipose tissue. Activation of these receptors can lead to increased energy expenditure and reduced fat accumulation, making this compound a candidate for obesity treatment .

Beta-3 Adrenergic Receptor Agonism

Studies have shown that compounds similar to 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one exhibit significant agonistic activity at beta-3 adrenergic receptors. For instance, in vitro assays demonstrated that this compound could stimulate lipolysis in adipocytes, leading to increased fatty acid release and potential weight loss effects .

Case Studies

A notable case study investigated the effects of this compound on metabolic parameters in obese animal models. The study found that administration of the compound led to:

- Weight Reduction : Significant decrease in body weight compared to control groups.

- Improved Insulin Sensitivity : Enhanced glucose uptake in peripheral tissues.

- Altered Lipid Profiles : Reduced triglyceride levels and increased HDL cholesterol levels.

These findings suggest that 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one may have therapeutic potential in managing obesity and related metabolic disorders .

Comparative Biological Activity

To further understand the biological activity of this compound, a comparison with other known beta-3 agonists is presented below:

| Compound Name | Beta-3 Agonism (IC50) | Weight Loss Efficacy | Lipid Profile Improvement |

|---|---|---|---|

| 3-Cyclohexyl-1-(hydroxymethyl)... | 0.5 µM | Significant | Yes |

| Mirabegron | 0.2 µM | Moderate | Yes |

| CL316243 | 0.05 µM | High | Yes |

The table highlights that while 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one shows promising activity, it is less potent than some established beta-3 agonists like CL316243 but still demonstrates significant biological effects.

Scientific Research Applications

Pharmaceutical Applications

1. β3 Adrenergic Receptor Agonism

One of the primary applications of 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is its role as a β3 adrenergic receptor agonist. This class of compounds has been studied for their potential in treating metabolic disorders, including obesity and type 2 diabetes. The activation of β3 receptors can enhance lipolysis and improve insulin sensitivity, making this compound a candidate for further research in metabolic therapies .

2. Central Nervous System Effects

Research indicates that compounds similar to 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one may exhibit effects on the central nervous system (CNS). These effects could include anxiolytic and antidepressant activities, which are crucial for developing new treatments for mood disorders. The structural features of this compound may allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Metabolic Effects in Animal Models

A study conducted on rodent models demonstrated that administration of β3 adrenergic agonists led to significant weight loss and improved glucose tolerance. The specific role of 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one was highlighted as a promising candidate due to its potency and selectivity for β3 receptors. The results indicated a reduction in body fat percentage and an increase in energy expenditure among treated animals .

Case Study 2: CNS Activity Assessment

In another investigation, researchers evaluated the anxiolytic properties of similar pyrrolidine derivatives in a controlled setting. Behavioral tests indicated that these compounds could reduce anxiety-like behaviors in mice, suggesting that 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one may also possess similar effects. Further pharmacological profiling is needed to establish its efficacy and safety profile in humans .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one with structurally related compounds:

Structural and Functional Differences

Hydroxymethyl Substitution : The target compound’s hydroxymethyl-pyrrolidine moiety distinguishes it from compound 13 (), which lacks this group. This substitution likely increases hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic compound 13 .

Heterocyclic Variations :

- Compound 1n () incorporates a thioxo and nitrile group, enabling reactivity in nucleophilic additions or metal coordination, unlike the target compound’s ketone and hydroxyl groups .

- The oxolane-containing analog () replaces the cyclohexyl group with a tetrahydrofuran ring, reducing steric bulk and altering electronic properties .

Pharmacological Implications

- The hydroxymethyl group may modulate binding affinity or metabolic stability .

- Reactivity Profiles : The thioamide in compound 1n could confer unique bioactivity (e.g., covalent binding) but may also increase toxicity risks compared to the target compound’s stable amide .

Preparation Methods

Coupling with Cyclohexyl-Propanone Fragment

The cyclohexyl-propanone moiety is introduced by:

- Acylation of the pyrrolidine nitrogen with cyclohexyl-substituted propanoyl chloride or corresponding activated esters.

- Alternatively, nucleophilic substitution or reductive amination techniques can be employed to link the cyclohexyl-propanone fragment to the pyrrolidine nitrogen.

Representative Synthetic Scheme

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Hydroxymethylation | 3-pyrrolidinone or 3-pyrrolidinol | Formaldehyde, base or reducing agent | 3-(Hydroxymethyl)pyrrolidine intermediate |

| 2 | Acylation | 3-(Hydroxymethyl)pyrrolidine | Cyclohexyl-propanoyl chloride, base (e.g., triethylamine) | 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one |

| 3 | Purification | Crude reaction mixture | Chromatography, crystallization | Pure target compound |

Research Findings and Optimization

Patent-Reported Methods

According to patent AU2014342593A1, compounds structurally related to 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one are synthesized by methods involving:

Combinatorial Library Synthesis Insights

A study involving pyrrolidine bis-piperazines (which share the pyrrolidine core) demonstrated the utility of positional scanning combinatorial libraries to identify optimal substituents for biological activity. This approach involved:

- Systematic variation of substituents at multiple positions,

- In vivo screening to identify compounds with desired pharmacological profiles,

- Synthesis of individual compounds based on library screening results.

This methodology informs the preparation of 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one by highlighting the importance of substituent selection and synthetic flexibility.

Comparative Data Table of Preparation Parameters

| Parameter | Method A (Patent-Based) | Method B (Combinatorial-Informed) |

|---|---|---|

| Starting materials | 3-pyrrolidinone, cyclohexyl-propanoyl chloride | Pyrrolidine derivatives with varied substituents |

| Key reaction steps | Hydroxymethylation, acylation | Positional scanning synthesis, selective acylation |

| Reaction conditions | Mild bases, controlled temperature | Automated synthesis platforms, in vivo screening |

| Yield | Moderate to high (optimized in patent) | Variable, depends on substituent combinations |

| Purification methods | Chromatography, crystallization | High-throughput purification techniques |

| Application focus | Pharmaceutical intermediates | Drug discovery and lead optimization |

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, and what analytical methods validate its purity?

- Synthesis : Multi-step procedures often involve coupling pyrrolidine derivatives with cyclohexyl-containing precursors. For example, tert-butyl-protected intermediates (e.g., (±)-trans-1-tert-butyl derivatives) can be hydrolyzed to yield hydroxymethyl groups . Catalytic hydrogenation or Grignard reactions may introduce cyclohexyl moieties .

- Validation : High-performance liquid chromatography (HPLC, ≥98% purity) and mass spectrometry (MS) confirm molecular weight (e.g., observed m/z vs. theoretical 239.8–325.83 Da range for related compounds) . Nuclear magnetic resonance (NMR) resolves structural features, such as pyrrolidine ring protons (δ 1.5–3.5 ppm) and cyclohexyl CH₂ groups .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Conflicting NMR signals may arise from conformational flexibility in the pyrrolidine ring or cyclohexyl group. Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .

- X-ray Crystallography : For unambiguous confirmation, employ SHELXL/SHELXTL software to refine crystal structures, leveraging high-resolution data (e.g., R-factor < 0.05) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid ignition sources due to potential combustible byproducts (refer to EC No. 833-86-3 guidelines) .

- Emergency Response : For inhalation or skin contact, rinse thoroughly and seek medical advice (e.g., +44 (0)20 3080 6561 for MHRA support) .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of 3-cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one?

- Molecular Docking : Model interactions with targets like dopamine transporters (DAT) or serotonin receptors, comparing to synthetic cathinones (e.g., TH-PVP, 4-CMC) .

- QSAR Analysis : Corrogate substituent effects (e.g., hydroxymethyl vs. tert-butyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can structural modifications enhance the compound’s selectivity in neurological assays?

Q. What in vitro assays are suitable for evaluating its metabolic stability and toxicity?

- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation (e.g., t₁/₂ > 60 min indicates stability) .

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values, comparing to reference standards like trenbolone acetate (IC₅₀ ~10 µM) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.